molecular formula C19H26N2O5 B084806 Z-Ile-pro-OH CAS No. 13211-37-5

Z-Ile-pro-OH

Cat. No. B084806
CAS RN: 13211-37-5
M. Wt: 362.4 g/mol
InChI Key: ABVHKUUPJNVPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Z-Ile-pro-OH” is a peptide compound . It is also known as N-Benzyloxycarbonyl-L-isoleucyl-L-proline . The product number is 4000418 and the CAS Number is 13211-37-5 . It is synthetic in origin .


Synthesis Analysis

The synthesis of “Z-Ile-pro-OH” involves reaction with TEA in N,N-dimethyl-formamide for 72 hours at ambient temperature . This method has a yield of 82% .


Molecular Structure Analysis

The molecular weight of “Z-Ile-pro-OH” is 362.43 . The chemical formula is C19H26N2O5 . The IUPAC name is (2S)-1-[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carboxylic acid .


Physical And Chemical Properties Analysis

“Z-Ile-pro-OH” has a molecular weight of 362.42 . The molecular formula is C19H26N2O5 . It should be stored at temperatures below -15°C .

Scientific Research Applications

Antioxidant Peptides Research

Z-Ile-pro-OH can be used in the research of antioxidant peptides . Antioxidant peptides are a hotspot in food science, pharmaceuticals, and cosmetics. The efficient screening of antioxidant peptides stands at the forefront of cutting-edge research . After the novel antioxidant peptides are screened and identified, a time-consuming activity evaluation is another indispensable procedure .

Molecular Mechanisms Research

Z-Ile-pro-OH can be used to study the molecular mechanisms of antioxidant peptides . This research can elucidate the essence underlying the activity, which is related to several signaling pathways, including Keap1-Nrf2/ARE, mitochondria-dependent apoptosis, TGF-β/SMAD, AMPK/SIRT1/PGC-1α, PI3K/Akt/mTOR, and NF-κB .

Food Manufacture

Z-Ile-pro-OH can be used in food manufacture . Antioxidant peptides have broad applications in food manufacture .

Therapy

Z-Ile-pro-OH can be used in therapy . Antioxidant peptides have applications in therapy .

Cosmetics Industry

Z-Ile-pro-OH can be used in the cosmetics industry . Antioxidant peptides have applications in the cosmetics industry .

Proteolytic Enzymes Research

Z-Ile-pro-OH can be used in the research of proteolytic enzymes . Proteolytic enzymes are capable of hydrolyzing peptide bonds in proteins . They have great medical and pharmaceutical importance due to their key role in biological processes and in the life-cycle of many pathogens .

Biotechnology

Z-Ile-pro-OH can be used in biotechnology . Proteases are extensively applied enzymes in several sectors of industry and biotechnology .

Molecular Biology Research Applications

Z-Ile-pro-OH can be used in molecular biology research applications . Numerous research applications require the use of proteases, including production of Klenow fragments, peptide synthesis, digestion of unwanted proteins during nucleic acid purification, cell culturing and tissue dissociation, preparation of recombinant antibody fragments for research, diagnostics and therapy, exploration of the structure-function relationships by structural studies, removal of affinity tags from fusion proteins in recombinant protein techniques, peptide sequencing and proteolytic digestion of proteins in proteomics .

Safety and Hazards

When handling “Z-Ile-pro-OH”, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, seek immediate medical attention .

properties

IUPAC Name

(2S)-1-[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-3-13(2)16(17(22)21-11-7-10-15(21)18(23)24)20-19(25)26-12-14-8-5-4-6-9-14/h4-6,8-9,13,15-16H,3,7,10-12H2,1-2H3,(H,20,25)(H,23,24)/t13-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVHKUUPJNVPLM-BPUTZDHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Ile-pro-OH

CAS RN

13211-37-5
Record name L-Proline, N-[(phenylmethoxy)carbonyl]-L-isoleucyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13211-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Z-Ile-pro-OH
Reactant of Route 2
Reactant of Route 2
Z-Ile-pro-OH
Reactant of Route 3
Z-Ile-pro-OH
Reactant of Route 4
Z-Ile-pro-OH
Reactant of Route 5
Reactant of Route 5
Z-Ile-pro-OH
Reactant of Route 6
Reactant of Route 6
Z-Ile-pro-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.